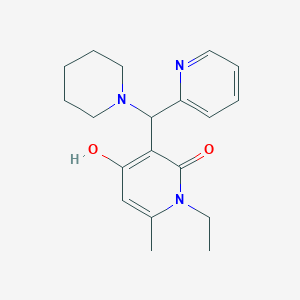
1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one , with the CAS number 939242-57-6 , is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is C19H25N3O2, with a molecular weight of 327.4 g/mol . The structure features multiple functional groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 939242-57-6 |
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . A notable study reported a minimal inhibitory concentration (MIC) of 6.3 µM for one of its analogs, suggesting that structural modifications can enhance efficacy against resistant strains of bacteria .
Cytotoxicity and Anticancer Potential
In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating low cytotoxicity (IC20 > 40 µM) against HepG2 cells, while some derivatives displayed promising anticancer activity with IC50 values as low as 0.48 µM against MCF-7 cells .
The proposed mechanism involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .
Structure-Activity Relationship (SAR)
The biological activity of This compound is highly dependent on its structural components. Modifications at specific positions on the piperidine and pyridine rings can significantly alter potency:
| Analog | MIC (µM) | Observations |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | Improved activity with para substitution |
| 4PP-31 | 2.7 | Active with a 1-naphthyl group |
| 4PP-30 | Inactive | Substitution led to loss of activity |
These findings underscore the importance of exploring various analogs to optimize therapeutic efficacy.
Study on Tuberculosis Inhibition
A study focused on synthesizing and evaluating novel chemical entities for their ability to inhibit Mycobacterium tuberculosis highlighted the effectiveness of derivatives similar to our compound. The research emphasized the role of hydrophobic interactions and hydrogen bonding in enhancing antimicrobial activity, leading to the identification of several promising candidates for further development .
Anticancer Activity Assessment
Another investigation assessed the anticancer potential of a series of piperidine derivatives, including our compound. The results indicated that certain modifications could increase selectivity towards cancerous cells while minimizing toxicity to normal cells, thus highlighting the therapeutic promise of this chemical class .
特性
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-22-14(2)13-16(23)17(19(22)24)18(15-9-5-6-10-20-15)21-11-7-4-8-12-21/h5-6,9-10,13,18,23H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBALCZRQUEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














